Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with notable pharmacological properties. It belongs to the class of pyrido[2,3-d]pyrimidines, which are characterized by their fused heterocyclic structure. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting central nervous system disorders.
The compound is classified under several chemical databases and has a CAS number of 76360-85-5. Its molecular formula is with a molecular weight of 323.37 g/mol. The structural features include a carboxylate group, a hydroxyl group, and a methylthio substituent, which contribute to its biological activity and solubility characteristics .
The synthesis of Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions used in these synthetic pathways are often proprietary or detailed in specialized literature or patents .
The molecular structure of Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate features:
The three-dimensional conformation of the molecule can be visualized using computational chemistry software that models molecular interactions and stability based on quantum mechanical principles.
Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate may participate in various chemical reactions including:
These reactions are critical for modifying the compound's properties for specific applications in drug development .
The mechanism of action for Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate primarily revolves around its interaction with biological targets such as enzymes or receptors involved in neuropsychiatric disorders.
Data supporting these mechanisms often come from in vitro studies assessing binding affinities and biological activity against target proteins .
The physical properties of Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate include:
Chemical properties include:
Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has potential applications in:
Research continues to explore its full therapeutic potential and mechanism of action within biological systems .
Pyrido[2,3-d]pyrimidines represent a privileged class of ortho-fused bicyclic heterocycles formed by the fusion of pyrimidine and pyridine rings. This scaffold exists in four possible isomeric forms, with pyrido[2,3-d]pyrimidines (1,3,8-triazanaphtalenes) being distinguished by their structural resemblance to purine bases in DNA and RNA. This similarity underpins their biological relevance and capacity to interact with diverse cellular receptors [2] [9]. A critical structural feature is the degree of unsaturation between C5-C6:
Substitution patterns significantly influence bioactivity. Position C2 favors nitrogen-based groups (e.g., amines; 43.78% of dihydro derivatives), while C4 predominantly bears oxygen substituents (e.g., carbonyl; 62.70%). Position N8 allows alkyl/aryl diversification, critical for target specificity [2] [9].
Table 1: Substitution Patterns in Pyrido[2,3-d]pyrimidin-7(8H)-ones
Position | Common Substituents | Prevalence (Dihydro Forms) | Biological Impact |
---|---|---|---|
C2 | N-based (amines) | 43.78% | Enhances kinase/DHFR affinity |
C4 | O-based (carbonyl) | 62.70% | Critical for H-bonding interactions |
C5/C6 | H, alkyl, aryl | Variable | Modulates lipophilicity & sterics |
N8 | Alkyl/aryl groups | 100% | Dictates target selectivity |
This compound (CAS 1253790-09-8, MW 351.43 g/mol) exemplifies a saturated C5-C6 dihydro derivative with five strategic functional groups:
The canonical SMILES O=C(C1=C(O)C2=CN=C(SC)N=C2N(CCC(C)C)C1=O)OCC
and InChIKey IEISPQPIXMLLKI-UHFFFAOYSA-N
encode this functional architecture [1] [8].
Table 2: Functional Group Roles in Target Compound
Functional Group | Chemical Role | Biological Role |
---|---|---|
Ethyl carboxylate (C6) | Electrophile for derivatization | Enhances bioavailability |
Hydroxy (C5) | Tautomerizes with C7 carbonyl | Stabilizes lactam form; H-bond donor |
Methylthio (C2) | Site for nucleophilic substitution | Modulates electron density & reactivity |
Isopentyl (N8) | Lipophilic side chain | Targets hydrophobic enzyme pockets |
Carbonyl (C7) | Hydrogen-bond acceptor | Binds catalytic sites of kinases/DHFR |
Pyrimidine chemistry evolved significantly in the 20th century, driven by the quest for nucleic acid analogs and antifolates. Early milestones included the 1950s discovery of folic acid antagonists like methotrexate, which inspired heterocyclic antifolate development [4] [9]. Key advances:
Today, >21,500 pyrido[2,3-d]pyrimidinones exist, with patents comprising 43.6% of publications, reflecting intense therapeutic interest [2] [9].
Table 3: Historical Milestones in Pyrido[2,3-d]pyrimidine Development
Time Period | Key Advancement | Representative Compound | Impact |
---|---|---|---|
1950s-1960s | Folic acid antagonists | Methotrexate | Established antifolate chemotherapy |
1980s | Non-classical DHFR inhibitors | Piritrexim | Validated scaffold for solid tumors |
1990s | Synthetic methodologies for dihydro derivatives | 2,4-Diamino-5,6-dihydro variants | Enabled library synthesis for screening |
2000s | Kinase inhibitor applications | Palbociclib | Achieved clinical success in breast cancer |
2010s-Present | Structure-based design & targeted therapies | Diverse N8-alkyl derivatives | Expanded oncology & antimicrobial applications |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1